Superior Hydrogen-Bonding Capacity and Reduced Lipophilicity vs. the 4-Methylpiperidine Analog (CAS 890605-44-4)
The target compound (C₁₆H₂₂ClN₃O₃S, MW 371.88) possesses zero hydrogen bond donors (HBD = 0) unlike the unsubstituted piperazine intermediate (HBD = 1), while maintaining four hydrogen bond acceptors (HBA = 4) and a topological polar surface area (tPSA) of 60 Ų . In direct comparison, the 4-methylpiperidine analog 4-[(4-chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone (CAS 890605-44-4, C₁₇H₂₄ClN₃O₃S, MW 385.91) has a predicted logP of 1.66 (ZINC) versus an estimated logP of approximately 1.1 for the target compound [1]. The approximately 0.56 log unit difference corresponds to a ~3.6-fold lower octanol-water partition coefficient for the target, translating to higher aqueous solubility and altered membrane partitioning [2].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP ≈ 1.1 (C₁₆H₂₂ClN₃O₃S, MW 371.88, HBD=0, HBA=4, tPSA=60 Ų) |
| Comparator Or Baseline | 4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone (CAS 890605-44-4), logP = 1.66 (ZINC), MW 385.91 |
| Quantified Difference | ΔlogP ≈ -0.56 (target more hydrophilic); ~3.6-fold lower partition coefficient |
| Conditions | ZINC predicted logP (comparator); target logP inferred from structural analogy and QSAR principles |
Why This Matters
Lower lipophilicity reduces non-specific protein binding and hERG liability risk, making the target compound preferable for lead optimization programs where off-target toxicity is a concern.
- [1] ZINC15 Database. ZINC000000798126: 4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone. Predicted logP 1.66. Available at: https://zinc.docking.org/substances/ZINC000000798126/ (accessed 2026-05-05). View Source
- [2] Naik, P.; Murumkar, P.; Giridhar, R.; Yadav, M.R. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. J. Mol. Struct. 2023, 1276, 134971. View Source
